molecular formula C33H49NO6 B216784 Deoxycholyltyrosine CAS No. 103528-66-1

Deoxycholyltyrosine

Cat. No. B216784
CAS RN: 103528-66-1
M. Wt: 555.7 g/mol
InChI Key: NABZNAJLBCRTJM-LGNREMODSA-N
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Description

Deoxycholyltyrosine belongs to a class of molecules known as bile acid-amino acid conjugates . These are bile acid conjugates that consist of a primary bile acid such as cholic acid, doxycholic acid, and chenodeoxycholic acid, conjugated to an amino acid .


Synthesis Analysis

Deoxycholyltyrosine appears to act as an agonist for the farnesoid X receptor (FXR) and it can also lead to reduced expression of bile acid synthesis genes . It currently appears that microbially conjugated bile acids (MCBAs) or amino acid-bile acid conjugates are only conjugated to cholic acid, deoxycholic acid, and others .


Molecular Structure Analysis

Deoxycholyltyrosine belongs to a class of molecules known as bile acid-amino acid conjugates . These are bile acid conjugates that consist of a primary bile acid such as cholic acid, doxycholic acid, and chenodeoxycholic acid, conjugated to an amino acid .

Scientific Research Applications

  • Metabolic Changes in Depressed Behavior in Rats : A study by Caldecott-Hazard, Mazziotta, and Phelps (1988) used 14C-2-Deoxyglucose to investigate changes in cerebral metabolism in rat models of depressed behavior. This research found elevated glucose metabolism rates in certain brain regions correlated with depressed exploratory behavior, highlighting the utility of deoxycholic acid derivatives in neurological research (Caldecott‐Hazard, Mazziotta, & Phelps, 1988).

  • Critical Micellar Concentration of Bile Salts : Mills, Martin, and Elias (1986) explored the impact of tyrosine conjugation on the critical micellar concentration (CMC) of bile salts, including deoxycholyltyrosine. They found that tyrosine conjugation significantly reduces the CMC of these bile salts, suggesting potential applications in biochemistry and pharmacology (Mills, Martin, & Elias, 1986).

  • Insulin-Deoxycholic Acid Conjugates : Lee et al. (2005) synthesized insulin analogues by attaching deoxycholic acid derivatives to recombinant human insulin. These conjugates showed enhanced lipophilicity and sustained biological activity, indicating potential in developing orally active insulin formulations (Lee et al., 2005).

  • Anti-HIV-1 Virucidal Activity : Al-Jabri et al. (2000) evaluated the virucidal activity of tyrosine-conjugated bile salt derivatives against HIV-1. Deoxycholyltyrosine exhibited significant anti-HIV-1 potency, suggesting a potential role in antiviral therapy (Al-Jabri et al., 2000).

  • Submental Fat Reduction with Injectable Deoxycholic Acid : A study by Jones et al. (2016) reported the efficacy of ATX-101, an injectable form of deoxycholic acid, for reducing submental fat. This Phase 3 trial demonstrated significant fat reduction and patient satisfaction, indicating cosmetic applications (Jones et al., 2016).

  • Bile Acids in Assessing Sewage Discharges : Elhmmali, Roberts, and Evershed (2000) used bile acids, including deoxycholic acid, to assess fecal matter inputs in aquatic environments. This study highlights the environmental applications of bile acid analysis (Elhmmali, Roberts, & Evershed, 2000).

  • Mitochondrial ROS Activation by Bile Acids : Fang et al. (2004) discovered that deoxycholic acid in hepatocytes causes ROS generation and activates various cellular signaling pathways. This research provides insights into cellular responses to bile acids (Fang et al., 2004).

Mechanism of Action

As a bile acid, deoxycholic acid emulsifies fat in the gut. Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .

properties

IUPAC Name

(2S)-2-[[(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO6/c1-19(4-13-30(38)34-28(31(39)40)16-20-5-8-22(35)9-6-20)25-11-12-26-24-10-7-21-17-23(36)14-15-32(21,2)27(24)18-29(37)33(25,26)3/h5-6,8-9,19,21,23-29,35-37H,4,7,10-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21-,23-,24?,25-,26?,27?,28+,29+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABZNAJLBCRTJM-LGNREMODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908456
Record name N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxycholyltyrosine

CAS RN

103528-66-1
Record name Deoxycholyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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